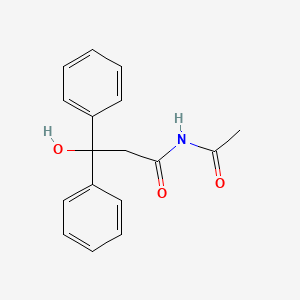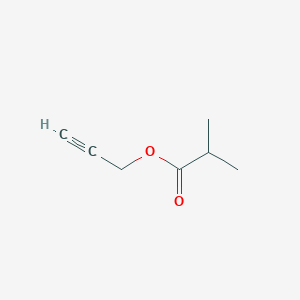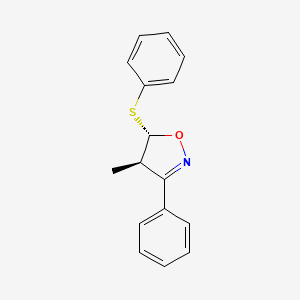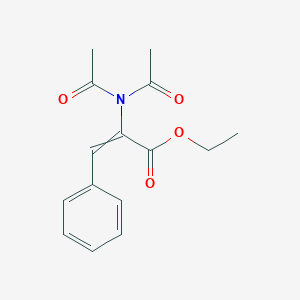![molecular formula C14H16O2 B14360123 5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 92251-17-7](/img/structure/B14360123.png)
5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethoxy group attached to the biphenyl core, which significantly influences its chemical properties and reactivity. Biphenyl derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid and an aryl halide. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction. This involves the reaction of the biphenyl derivative with an ethyl halide in the presence of a strong base like sodium hydride.
Cyclization: The final step involves the cyclization of the intermediate to form the 3(2H)-one structure. This can be achieved through an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
化学反应分析
Types of Reactions
5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Biphenyl derivatives with different functional groups.
科学研究应用
5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Biphenyl: The parent compound without the ethoxy group.
4-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: A similar compound with the ethoxy group at a different position.
5-Methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: A compound with a methoxy group instead of an ethoxy group.
Uniqueness
5-Ethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to the specific position of the ethoxy group, which influences its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
92251-17-7 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
3-ethoxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-2-16-14-9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3 |
InChI 键 |
ZWOUQALVDZTVLD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=O)CC(C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)




![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)


![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

